![molecular formula C13H16N4O4 B3258426 Methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate CAS No. 304460-09-1](/img/structure/B3258426.png)
Methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate
Overview
Description
“Methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate” is a complex organic compound. It is a derivative of benzotriazole, a class of compounds known for their wide range of applications in medicinal chemistry and material sciences . The compound has a molecular formula of C13H16N4O4 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H16N4O4 . It includes a benzotriazole moiety, which is a heterocyclic compound containing a benzene ring fused to an imidazole ring . It also contains a methoxy group and an oxoethyl group attached to an amino group .Mechanism of Action
Target of Action
The primary targets of “methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate” are currently unknown. The compound is a derivative of benzotriazole, which is known to interact with various enzymes and receptors in the body . .
Mode of Action
Benzotriazole derivatives have been shown to interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .
Biochemical Pathways
Benzotriazole derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The compound’s molecular weight is 250.297 , which suggests it may have good bioavailability due to its relatively small size. Its LogP value of 1.77 indicates a balance between hydrophilicity and lipophilicity, which could influence its absorption and distribution.
Result of Action
Given the diversity of benzotriazole derivatives’ biological activities , this compound could potentially have a wide range of effects
properties
IUPAC Name |
methyl 2-[benzotriazol-1-ylmethyl-(2-methoxy-2-oxoethyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-20-12(18)7-16(8-13(19)21-2)9-17-11-6-4-3-5-10(11)14-15-17/h3-6H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZADSQZTNSOMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC(=O)OC)CN1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(1H-1,2,3-benzotriazol-1-yl)methyl](2-methoxy-2-oxoethyl)amino}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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